molecular formula C27H29N3O2S2 B2630473 N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 851715-11-2

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2630473
CAS No.: 851715-11-2
M. Wt: 491.67
InChI Key: RXCRQUNTIJOCNC-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a combination of indole, thiophene, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for coupling reactions, sulfur reagents for thiophene synthesis, and carbamoylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the indole and carbamoyl groups, which are known to engage in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
  • N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}furan-2-carboxamide

Uniqueness

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a thiophene ring, and a butylphenyl group. Its chemical formula is C₁₉H₂₃N₃O₂S₂, with a molecular weight of 385.54 g/mol. The presence of sulfur in the form of a thiophene and a sulfanyl group may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Certain derivatives have shown inhibitory effects on enzymes related to lipid metabolism, such as monoacylglycerol acyltransferase (MGAT), which is crucial for triglyceride synthesis .
  • Anticancer Activity : Indole-based compounds have been studied for their anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Antimicrobial Effects : Compounds containing thiophene and indole structures have demonstrated antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents in infectious diseases.

Case Study 1: Lipid Metabolism Inhibition

A study on similar compounds revealed that modifications to the structure can significantly enhance potency against human MGAT2. For instance, a compound with a similar backbone exhibited an IC50 value significantly lower than its predecessors, indicating improved efficacy in reducing triglyceride levels in vivo .

Case Study 2: Anticancer Screening

In vitro studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. One study reported that a related compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, demonstrating the potential for therapeutic applications in oncology.

Comparative Analysis

The following table summarizes the biological activities reported for compounds with structural similarities to this compound:

CompoundBiological ActivityReference
Compound AMGAT2 Inhibition
Compound BAnticancer (MCF-7)
Compound CAntimicrobial

Properties

IUPAC Name

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S2/c1-2-3-7-20-11-13-21(14-12-20)29-26(31)19-34-25-18-30(23-9-5-4-8-22(23)25)16-15-28-27(32)24-10-6-17-33-24/h4-6,8-14,17-18H,2-3,7,15-16,19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCRQUNTIJOCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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